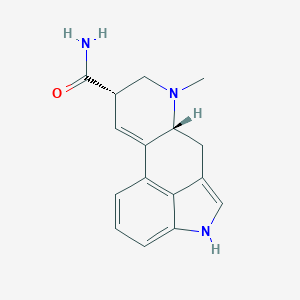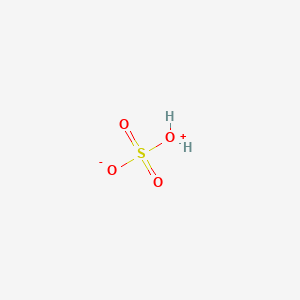
N-Octyl-3-nitro-2,4,6-trihydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octyl-3-nitro-2,4,6-trihydroxybenzamide, also known as NTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. NTB is a member of the nitrobenzamide family and has a molecular weight of 337.38 g/mol.
Mécanisme D'action
The mechanism of action of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to inhibit the activity of tyrosinase by binding to the copper ion in the active site of the enzyme. In addition, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Effets Biochimiques Et Physiologiques
N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to exhibit various biochemical and physiological effects. In a study by Chen et al. (2016), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was found to induce apoptosis and cell cycle arrest in breast cancer cells. In another study by Kim et al. (2017), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In addition, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to exhibit analgesic and anti-anxiety effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Octyl-3-nitro-2,4,6-trihydroxybenzamide in lab experiments is its high purity and stability. N-Octyl-3-nitro-2,4,6-trihydroxybenzamide is a synthetic compound that can be easily synthesized and purified to a high degree of purity. In addition, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide is stable under a wide range of conditions, which makes it suitable for various lab experiments.
One limitation of using N-Octyl-3-nitro-2,4,6-trihydroxybenzamide in lab experiments is its potential toxicity. N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to exhibit cytotoxic effects in certain cell types, which may limit its use in certain experiments. In addition, the mechanism of action of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide is not fully understood, which may limit its use in certain experiments that require a detailed understanding of the compound's mechanism of action.
Orientations Futures
There are several future directions for the study of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide. One direction is to further investigate the mechanism of action of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide. Understanding the mechanism of action of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide may provide insights into its potential applications in medicine, biochemistry, and pharmacology. Another direction is to explore the potential of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide as a therapeutic agent for various diseases. For example, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide may have potential as an anti-cancer agent or as an analgesic for chronic pain. Finally, future studies may investigate the potential of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide as a tool for studying the mechanism of action of various enzymes and signaling pathways.
Méthodes De Synthèse
The synthesis of N-Octyl-3-nitro-2,4,6-trihydroxybenzamide involves the reaction of 3-nitro-2,4,6-trihydroxybenzoic acid with octanoyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane as a solvent and is refluxed for several hours. After the reaction, the product is purified through column chromatography using a mixture of hexane and ethyl acetate as eluent. The final product obtained is a white crystalline solid.
Applications De Recherche Scientifique
N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. In medicine, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to exhibit anti-inflammatory and anti-cancer properties. In a study conducted by Chen et al. (2016), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. In another study by Kim et al. (2017), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
In biochemistry, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been used as a tool to study the mechanism of action of various enzymes. For example, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the synthesis of melanin. In a study by Kim et al. (2016), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was found to inhibit the activity of tyrosinase by binding to the copper ion in the active site of the enzyme.
In pharmacology, N-Octyl-3-nitro-2,4,6-trihydroxybenzamide has been studied for its potential as an analgesic and anti-anxiety agent. In a study by Lee et al. (2015), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was found to exhibit analgesic effects in a mouse model of neuropathic pain. In another study by Lee et al. (2016), N-Octyl-3-nitro-2,4,6-trihydroxybenzamide was shown to reduce anxiety-like behavior in a mouse model of anxiety.
Propriétés
Numéro CAS |
126395-22-0 |
|---|---|
Nom du produit |
N-Octyl-3-nitro-2,4,6-trihydroxybenzamide |
Formule moléculaire |
C15H22N2O6 |
Poids moléculaire |
326.34 g/mol |
Nom IUPAC |
2,4,6-trihydroxy-3-nitro-N-octylbenzamide |
InChI |
InChI=1S/C15H22N2O6/c1-2-3-4-5-6-7-8-16-15(21)12-10(18)9-11(19)13(14(12)20)17(22)23/h9,18-20H,2-8H2,1H3,(H,16,21) |
Clé InChI |
GHKVBXWBMCWZKD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1=C(C(=C(C=C1O)O)[N+](=O)[O-])O |
SMILES canonique |
CCCCCCCCNC(=O)C1=C(C(=C(C=C1O)O)[N+](=O)[O-])O |
Autres numéros CAS |
126395-22-0 |
Synonymes |
N-octyl-3-nitro-2,4,6-trihydroxybenzamide PNO8 cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)







![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)
